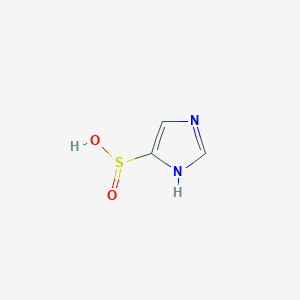
1H-imidazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-imidazole-5-sulfinic acid is a useful research compound. Its molecular formula is C3H4N2O2S and its molecular weight is 132.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-imidazole-5-sulfinic acid (C3H4N2O2S) is an organosulfur compound that features a five-membered aromatic ring structure containing two nitrogen atoms. The presence of a sulfinic acid group (-SO₂H) at the 5-position of the imidazole ring imparts unique chemical properties, enabling it to participate in various biological processes. This article will explore the biological activities of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other significant biological interactions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity . Studies have shown that compounds with imidazole structures can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of imidazole have been reported to possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Recent research has highlighted the anticancer potential of this compound. Compounds derived from imidazole scaffolds have been identified as effective inhibitors of cancer cell proliferation. For example, studies indicate that certain imidazoline derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several imidazole derivatives, including this compound. The findings demonstrated that these compounds could significantly reduce cell viability in cultured cancer cells, with IC50 values indicating potent activity. For instance, a related compound showed an IC50 value of approximately 10 μM against breast cancer cells .
Enzymatic Inhibition
This compound also exhibits enzymatic inhibition capabilities. It has been shown to inhibit specific enzymes involved in critical metabolic pathways, such as xanthine oxidase and carbonic anhydrase. This inhibition can lead to reduced production of reactive oxygen species (ROS), contributing to its potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by its structural characteristics. The positioning of the sulfinic group on the imidazole ring is crucial for its reactivity and interaction with biological targets. Comparative studies with structurally similar compounds reveal that modifications in substituents can enhance or diminish biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-1H-imidazole-5-sulfonic acid | Methyl group at position 2 | Enhanced solubility and antimicrobial activity |
| 4,5-Dihydro-1H-imidazole-2-sulfonic acid | Saturated ring structure | Different reactivity; potential anticancer properties |
| Amino(imino)methanesulfonic acid | Contains both amino and imino groups | Diverse interactions in biochemical pathways |
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
1H-imidazole-5-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7) |
InChI Key |
PCOQDJGGEMYRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















